N-(6-((4-((2-氟苯基)氨基)-4-氧代丁基)硫代)吡啶并嗪-3-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

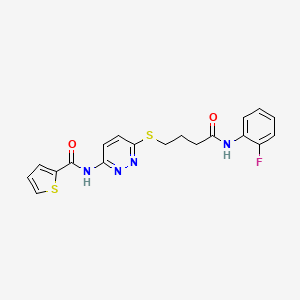

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.

BenchChem offers high-quality N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- STING激动剂:该化合物激活干扰素基因刺激剂 (STING) 途径。STING 是一种位于内质网膜上的重要免疫相关蛋白。当被其激动剂激活时,STING 会触发 IRF 和 NF-κB 途径,导致 I 型干扰素和促炎细胞因子的产生。 这些反应增强了抗肿瘤功效 .

- 抗肿瘤免疫:STING 激活还会诱导趋化因子(CXCL10 和 CCL5)的产生,这些趋化因子会招募自然杀伤 (NK) 细胞和 T 细胞,有助于有效的抗肿瘤免疫 .

- 体外细胞毒性试验评估了该化合物对细胞活力的影响。研究人员使用 MTT 测定法评估了它对各种癌细胞系的的影响。 需要进一步研究以了解其选择性和作用机制 .

抗肿瘤和免疫调节活性

抗菌和抗氧化特性

细胞毒活性

总之,N-(6-((4-((2-氟苯基)氨基)-4-氧代丁基)硫代)吡啶并嗪-3-基)噻吩-2-甲酰胺在抗肿瘤免疫、抗菌活性以及潜在的神经保护方面具有前景。 然而,需要进一步研究才能充分挖掘其在这些不同应用中的治疗潜力 . 🌟

生物活性

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, identified by its CAS number 1040649-58-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

The molecular formula of this compound is C19H17FN4O3S, with a molecular weight of approximately 400.4 g/mol. Its structure includes a thiophene ring, a pyridazine moiety, and a fluorophenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇FN₄O₃S |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 1040649-58-8 |

Research indicates that this compound may act as an inhibitor of specific kinases, particularly p38 MAPK. This pathway is crucial in regulating inflammatory responses and cytokine production. Inhibition of p38 MAPK has been linked to reduced levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are implicated in various autoimmune diseases and inflammatory conditions .

Antiinflammatory Properties

In vitro studies have demonstrated that N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide significantly reduces cytokine production in macrophages. The compound's ability to inhibit the p38 MAPK pathway suggests it could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The cytotoxic effects were notably higher in glioblastoma U-87 cells compared to MDA-MB-231 breast cancer cells .

Antimicrobial Effects

Emerging data suggest that this compound exhibits antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

- In Vivo Models : In models of adjuvant-induced arthritis, administration of the compound resulted in reduced swelling and joint destruction, correlating with decreased levels of inflammatory markers .

- Cell Line Studies : In vitro testing on human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations .

属性

IUPAC Name |

N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c20-13-5-1-2-6-14(13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)15-7-3-11-27-15/h1-3,5-7,9-11H,4,8,12H2,(H,21,25)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXIANCCWINDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。